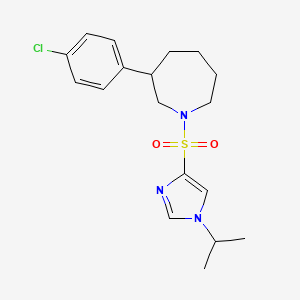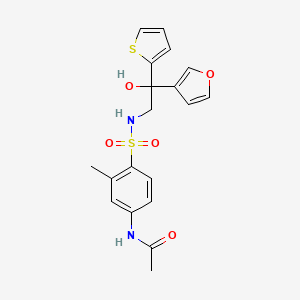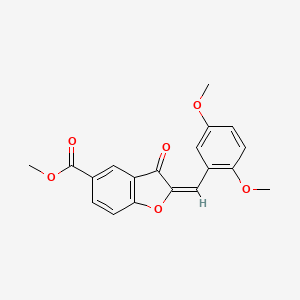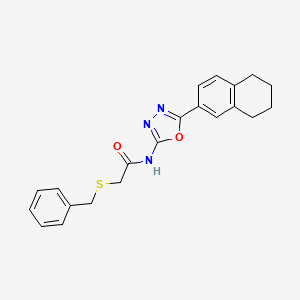
2-(3-methoxyphenoxy)-N-(4-(2-oxopiperidin-1-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenoxy)-N-(4-(2-oxopiperidin-1-yl)phenyl)acetamide, also known as MPOP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPOP is a piperidinylacetamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Applications De Recherche Scientifique
Leuckart Synthesis and Pharmacological Assessment
The compound has been explored in the context of Leuckart synthesis, a method used to produce amphetamine and methamphetamine. In a study focusing on novel acetamide derivatives, researchers synthesized derivatives with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, aiming to achieve potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds exhibited activities comparable to standard drugs due to the presence of specific substituents, highlighting the compound's potential in developing therapeutic agents with diverse pharmacological activities (Rani et al., 2016).
Chemoselective Acetylation in Antimalarial Drug Synthesis
Another significant application involves its role as an intermediate in the synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, facilitated by immobilized lipase, underscores the compound's utility in the natural synthesis of antimalarial drugs. This process optimization highlights the importance of selecting appropriate acyl donors and controlling reaction parameters to achieve high selectivity and yield, emphasizing the compound's versatility in drug synthesis (Magadum & Yadav, 2018).
β3-Adrenergic Receptor Agonists for Obesity and Diabetes Treatment
The search for selective human β3-adrenergic receptor agonists, aimed at treating obesity and non-insulin-dependent diabetes, has led to the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety. Some derivatives demonstrated potent agonistic activity against the β3-AR with significant hypoglycemic activity in a rodent model of diabetes, indicating the compound's potential in developing treatments for metabolic disorders (Maruyama et al., 2012).
Green Synthesis of Azo Disperse Dyes
The green synthesis approach for N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate in azo disperse dyes production, involves hydrogenation using a novel Pd/C catalyst. This method offers an environmentally friendly alternative to traditional reduction processes, demonstrating the compound's application in sustainable industrial processes (Zhang Qun-feng, 2008).
Mécanisme D'action
Target of Action
The primary target of the compound 2-(3-methoxyphenoxy)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting factor Xa, the compound can prevent the formation of blood clots.
Mode of Action
The compound interacts with its target, factor Xa, by binding to it . This binding inhibits the activity of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade .
Biochemical Pathways
The inhibition of factor Xa disrupts the coagulation cascade, affecting the downstream formation of fibrin, the main component of blood clots . This can prevent the formation of harmful blood clots in conditions such as deep vein thrombosis or pulmonary embolism.
Pharmacokinetics
The compound exhibits good oral bioavailability . This means that when taken orally, a significant amount of the compound is absorbed into the bloodstream and can exert its therapeutic effect. The compound also has an improved pharmacokinetic profile relative to similar compounds .
Result of Action
The molecular effect of the compound’s action is the inhibition of factor Xa, which leads to a decrease in thrombin formation . On a cellular level, this results in a reduced ability for blood to clot. This can be beneficial in conditions where there is a risk of harmful clot formation.
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH and temperature can affect the binding affinity of the compound to factor Xa . Additionally, the presence of other medications could potentially impact the compound’s efficacy and stability through drug-drug interactions.
Propriétés
IUPAC Name |
2-(3-methoxyphenoxy)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-5-4-6-18(13-17)26-14-19(23)21-15-8-10-16(11-9-15)22-12-3-2-7-20(22)24/h4-6,8-11,13H,2-3,7,12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFYSGVFVQDUDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenoxy)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide](/img/structure/B2442570.png)



![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2442576.png)
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2442579.png)
![Methyl (3aR,4S,6R,6aS)-4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylate;hydrochloride](/img/structure/B2442580.png)
![4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2442582.png)
![[4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2442583.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2442585.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2442586.png)
![1-(3-chloro-4-methylphenyl)-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2442587.png)
![(2,5-dimethylfuran-3-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2442589.png)